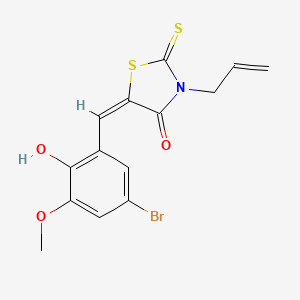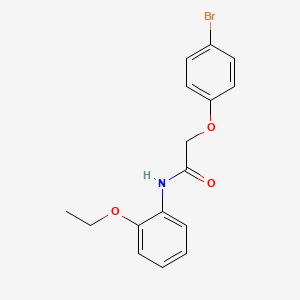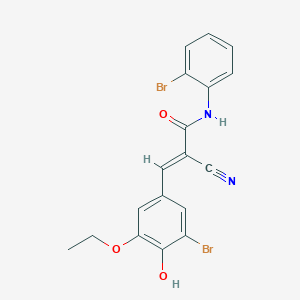
3-ethyl-8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate
Descripción general
Descripción
3-ethyl-8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This specific compound is notable for its unique structural features, including an ethyl group at the 3-position, an iodine atom at the 8-position, a methyl group at the 4-position, and an acetate ester at the 7-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate typically involves multiple steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Ethylation: The ethyl group at the 3-position is introduced via an alkylation reaction, often using ethyl iodide and a strong base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the hydroxyl group at the 7-position using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-ethyl-8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 8-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the ethyl and methyl groups.
Hydrolysis: The acetate ester can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetate ester.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce alcohols or alkanes.
Hydrolysis Products: Hydrolysis yields the corresponding alcohol and acetic acid.
Aplicaciones Científicas De Investigación
3-ethyl-8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of dyes, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-ethyl-8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar structure but with a benzenesulfonate group instead of an acetate group.
7-ethoxy-4-methylcoumarin: Similar core structure with an ethoxy group at the 7-position.
3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl acetate: Similar structure with a hexyl group at the 3-position instead of an ethyl group.
Uniqueness
3-ethyl-8-iodo-4-methyl-2-oxo-2H-chromen-7-yl acetate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the iodine atom enhances its reactivity in substitution reactions, while the acetate ester provides a site for hydrolysis and further functionalization.
Propiedades
IUPAC Name |
(3-ethyl-8-iodo-4-methyl-2-oxochromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO4/c1-4-9-7(2)10-5-6-11(18-8(3)16)12(15)13(10)19-14(9)17/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRELADCMDNXZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OC(=O)C)I)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3740476.png)
![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B3740481.png)
![N-{3-[(3-acetylphenyl)amino]-2-quinoxalinyl}-4-chlorobenzenesulfonamide](/img/structure/B3740486.png)
![methyl 4-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]carbamothioylamino]benzoate](/img/structure/B3740499.png)

![5-[3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B3740510.png)
![2,4-dichloro-N-{3-[(2-chloro-4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3740519.png)
![2-[(E)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE](/img/structure/B3740529.png)
![5-(methoxymethyl)-2-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3740532.png)

![3-[2-(2-FLUOROBENZAMIDO)BENZAMIDO]BENZOIC ACID](/img/structure/B3740556.png)
![5-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3740560.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3740571.png)

